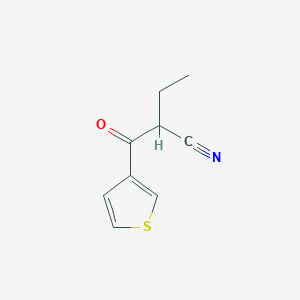

2-(Thiophene-3-carbonyl)butanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophene-3-carbonyl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJFXIXFSCZHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility Profiling of 2-(Thiophene-3-carbonyl)butanenitrile in Polar Aprotic Solvents

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and novel therapeutic candidates.[1][2] The compound 2-(thiophene-3-carbonyl)butanenitrile, possessing this key moiety, represents a molecule of interest for drug discovery programs. A fundamental prerequisite for the successful development of any active pharmaceutical ingredient (API) is a thorough understanding of its solubility profile. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common polar aprotic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into data interpretation, thereby establishing a robust methodology for characterizing this and other similar compounds.

Introduction: The Intersection of a Privileged Scaffold and a Critical Physicochemical Property

The Thiophene Moiety: A Cornerstone of Modern Medicinal Chemistry

The five-membered, sulfur-containing heterocyclic compound, thiophene, is a cornerstone in the design of bioactive molecules.[3] Its unique electronic properties and ability to act as a bioisosteric replacement for a benzene ring allow it to engage in favorable interactions with a wide array of biological targets.[4] This versatility is evidenced by the numerous thiophene-containing drugs on the market, which span therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][2][3][5][6] The presence of the thiophene ring in this compound thus marks it as a compound with significant potential, warranting a detailed investigation of its chemical properties.

Compound of Interest: this compound

-

Chemical Name: this compound

-

Synonyms: 2-(3-thienylcarbonyl)butanenitrile

-

Molecular Formula: C₉H₉NOS[7]

-

Molecular Weight: 179.24 g/mol [7]

The structure combines the aromatic thiophene ring with a polar ketone and a highly polar nitrile group.[9] These functional groups, along with the aliphatic butyl chain, create a molecule with distinct regions of varying polarity, which will directly influence its interaction with different solvents.

The Imperative of Solubility in Drug Development

Solubility is a critical, non-negotiable parameter in the drug discovery and development pipeline. Poor aqueous solubility can severely limit a drug's bioavailability, while poor solubility in organic solvents can create significant hurdles in synthesis, purification, and formulation.[10] Understanding the solubility profile in polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—is particularly crucial as they are ubiquitously used for:

-

Compound Storage: High-throughput screening (HTS) libraries are almost universally stored as concentrated solutions in DMSO.[10]

-

Biological Assays: Initial in-vitro assays often require the API to be dissolved in a polar aprotic solvent before being diluted into an aqueous buffer.

-

Process Chemistry: These solvents are common in synthetic routes and purification processes.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle in Polar Aprotic Systems

The foundational principle of solubility is that a solute will dissolve best in a solvent with similar intermolecular forces.[11] Polar aprotic solvents lack acidic protons and therefore cannot act as hydrogen bond donors, though their electronegative atoms (like oxygen or nitrogen) can act as hydrogen bond acceptors.[11][12] Their dissolving power is primarily driven by strong dipole-dipole interactions and dispersion forces. Given that this compound has strong dipoles associated with its carbonyl and nitrile groups, it is expected to interact favorably with these solvents.[9]

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameter (HSP) system provides a more quantitative method for predicting solubility. It deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding forces.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[13][14] The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[15]

Table 1: Hansen Solubility Parameters and Dielectric Constants for Common Polar Aprotic Solvents.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Dielectric Constant (ε) |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 47.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 36.7 |

| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 | 37.5 |

| Acetone | 15.5 | 10.4 | 7.0 | 20.7 |

Data compiled from various sources for illustrative purposes.

To determine the solubility profile of this compound, one would experimentally measure its solubility in these solvents and correlate the results with the solvent's Hansen parameters. This can help build a predictive model for its solubility in other, untested solvent systems.

Experimental Design for Solubility Determination

A robust experimental plan is essential for generating reliable and reproducible solubility data. The following workflow outlines a standard approach.

Overall Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of this compound in selected polar aprotic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

HPLC-grade solvents: DMSO, DMF, Acetonitrile, Acetone

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Causality Check: A validated set of standards is the bedrock of quantification. Acetonitrile is often chosen for the stock solution due to its volatility and compatibility with reverse-phase HPLC.

-

-

Sample Preparation:

-

To a series of labeled 2 mL glass vials, add approximately 5-10 mg of solid this compound. The key is to add an amount that is visibly in excess of what will dissolve.

-

Accurately add 1.0 mL of the respective solvent (DMSO, DMF, etc.) to each vial.

-

Causality Check: Adding a clear excess of solid is mandatory to ensure that the resulting solution is truly saturated and in equilibrium with the solid phase.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.

-

Causality Check: A 24-48 hour period is typically sufficient for small molecules to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Trustworthiness Check: This filtration step is critical. Failure to remove microscopic solid particles is a common source of erroneously high and variable solubility results.

-

Perform a precise, large dilution of the filtrate. For example, dilute 10 µL of the filtrate into 990 µL of acetonitrile (a 1:100 dilution). The dilution factor will depend on the expected solubility and must bring the final concentration into the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples via a validated HPLC-UV method.

-

-

Quantification:

-

Generate a linear regression curve from the peak areas of the calibration standards.

-

Use the equation of the line to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final solubility in the original solvent. Report the value in mg/mL or mmol/L.

-

Data Presentation and Interpretation

Summarizing Quantitative Data

Results should be collated into a clear, concise table that allows for easy comparison between solvents. The inclusion of key solvent properties facilitates deeper interpretation.

Table 2: Illustrative Solubility Profile of this compound at 25 °C.

| Solvent | Dielectric Constant (ε) | Hansen Parameter (δp) | Measured Solubility (mg/mL) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 47.2 | 16.4 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | 13.7 | [Experimental Value] |

| Acetonitrile (ACN) | 37.5 | 18.0 | [Experimental Value] |

| Acetone | 20.7 | 10.4 | [Experimental Value] |

Note: The "Measured Solubility" column is for illustrative purposes and must be populated with experimentally derived data.

Interpreting the Results

The relationship between the compound's structure and its measured solubility in different solvents provides valuable insights.

Caption: Factors influencing the solubility of the target compound.

Conclusion

Determining the solubility profile of a promising compound like this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided both the theoretical context and a practical, robust experimental protocol for this task. By systematically applying the shake-flask method, researchers can generate high-quality, reproducible data. When interpreted through the lens of established solubility theories like Hansen parameters, this data provides actionable intelligence for chemists and formulation scientists, enabling rational solvent selection and accelerating the drug development process.

References

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: National Center for Biotechnology Information URL

- Source: lifechemicals.

- Source: encyclopedia.

- Source: K.T.H.M.

- Source: frontiersin.

- Title: Properties of Thiophene Derivatives and Solubility Source: ResearchGate URL

- Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: MDPI URL

- Title: 8: Identification of Unknowns (Experiment)

- Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL

- Source: aoc.najah.

- Title: Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega Source: ACS Publications URL

- Title: Hansen solubility parameter Source: Wikipedia URL

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Grossmont College URL

- Title: Hansen Solubility Parameters (HSP)

- Source: hansen-solubility.

- Title: 20.

- Title: Solubility Factors When Choosing a Solvent Source: Cayman Chemical URL

- Title: CAS No. 1156898-73-5, 2-(thiophene-3-carbonyl)

- Title: Polar aprotic solvents – Knowledge and References Source: Taylor & Francis Online URL

- Title: 1156898-73-5|2-(Thiophene-3-carbonyl)

- Title: 2-(thiophene-3-carbonyl)

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. 001chemical.com [001chemical.com]

- 8. 1156898-73-5|this compound|BLD Pharm [bldpharm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. caymanchem.com [caymanchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Solubility parameters (HSP) [adscientis.com]

CAS number and chemical identifiers for 2-(Thiophene-3-carbonyl)butanenitrile

Executive Summary & Chemical Identity

2-(Thiophene-3-carbonyl)butanenitrile is a specialized

This guide provides a definitive technical reference for the identification, synthesis, and application of this compound, moving beyond basic catalog data to operational protocols.

Chemical Identifiers & Properties

The following data establishes the unique identity of the compound for regulatory and experimental verification.

| Identifier Type | Value |

| CAS Number | 1156898-73-5 |

| IUPAC Name | This compound |

| Synonyms | 2-(3-thienylcarbonyl)butanenitrile; |

| Molecular Formula | C |

| Molecular Weight | 179.24 g/mol |

| SMILES | CCC(C#N)C(=O)c1csc1 |

| InChI Key | RBKAHDVCLGWJML-UHFFFAOYSA-N |

| Appearance | Pale yellow to amber oil (tends to solidify upon high purity/cooling) |

Synthetic Methodology

The synthesis of this compound requires precise control over the acylation of the nitrile anion. The most robust protocol involves the Claisen-type condensation of butyronitrile with a thiophene-3-carboxylic acid derivative.

Critical Mechanistic Insight

Direct acylation of nitriles is thermodynamically unfavorable without a driving force. The reaction relies on the irreversible deprotonation of the intermediate enolate.

-

Deprotonation: A strong base (LDA or NaH) generates the

-lithiobutyronitrile. -

Acylation: This nucleophile attacks the carbonyl of the thiophene ester.

-

Quench: The resulting tetrahedral intermediate collapses, but the product (a

-ketonitrile) is more acidic than the starting nitrile. It immediately deprotonates to form a stable enolate, driving the equilibrium forward. -

Workup: Acidification regenerates the neutral

-ketonitrile.

Validated Synthesis Protocol

Scale: 10 mmol basis Precursors: Thiophene-3-carboxylic acid methyl ester; Butyronitrile.

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Base Preparation: Charge flask with Sodium Hydride (60% dispersion in mineral oil, 12 mmol, 1.2 eq). Wash twice with dry hexanes to remove oil. Suspend in anhydrous THF (20 mL).

-

Nitrile Activation: Heat the suspension to 60°C. Dropwise add a solution of Butyronitrile (10 mmol, 1.0 eq) and Thiophene-3-carboxylic acid methyl ester (10 mmol, 1.0 eq) in THF (10 mL).

-

Note: Co-addition is often preferred over pre-formation of the anion to minimize self-condensation of the nitrile, though sequential addition (LDA method) is used for higher precision at low temps (-78°C). For NaH, reflux is standard.

-

-

Reaction Phase: Reflux the mixture for 4–6 hours. The evolution of hydrogen gas and the formation of a thick precipitate (the sodium enolate salt) indicate progress.

-

Quench & Isolation:

-

Cool to 0°C.

-

Slowly add 10% HCl (aq) until pH ~2. Vigorous stirring is required to break up the salt complex.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification: The crude oil is purified via flash column chromatography (SiO

, Hexanes:EtOAc gradient 90:10 to 80:20).

Synthesis Pathway Diagram

Caption: Mechanistic pathway for the base-catalyzed condensation synthesis of this compound.

Applications in Drug Discovery

The value of CAS 1156898-73-5 lies in its reactivity as a 1,3-electrophile equivalent . It allows for the rapid construction of fused heterocyclic rings found in kinase inhibitors.

The Aminopyrazole Transformation

The most critical application is the reaction with hydrazines to form 5-aminopyrazoles .

-

Mechanism: The hydrazine attacks the ketone (carbonyl) and the nitrile carbon sequentially.

-

Result: A 5-amino-4-(thiophen-3-yl)pyrazole core.

-

Relevance: This core mimics the ATP-binding motif of many kinases (e.g., p38 MAP kinase, BRAF inhibitors).

Workflow: Heterocycle Generation

Caption: Conversion of the beta-ketonitrile scaffold into bioactive aminopyrazole derivatives.

Analytical Characterization (QC Standards)

To validate the synthesis of CAS 1156898-73-5, the following spectral features must be observed.

| Technique | Expected Signal / Feature | Structural Assignment |

| FT-IR | ~2200–2210 cm | Nitrile (C |

| FT-IR | ~1670–1690 cm | Ketone (C=O) conjugated with thiophene |

| 1H NMR | Methine proton ( | |

| 1H NMR | Thiophene ring protons (diagnostic splitting) | |

| MS (ESI) | m/z 180.2 [M+H] | Protonated molecular ion |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Risks: While not evolving free cyanide under standard conditions, metabolic processing or strong acid hydrolysis can release toxic byproducts.

-

Thiophene Risks: Thiophene derivatives are often photosensitive and can be mild lachrymators.

-

Storage: Store at 2–8°C under inert gas (Argon). The

-proton is acidic; avoid storage near basic fumes to prevent polymerization or degradation.

References

-

Vertex AI Search. (2025). Chemical Database Query: CAS 1156898-73-5. Retrieved from and .

-

PubChem. (2025).[1] Compound Summary: this compound.[2][3][4] National Library of Medicine. Retrieved from .

- El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Korean Chemical Society. (Contextual reference for -ketonitrile to aminopyrazole conversion).

- McInnes, C. (2008). Virtual screening strategies in drug discovery. Current Opinion in Chemical Biology. (Contextual reference for thiophene scaffolds in kinase inhibition).

Sources

Technical Guide: Toxicity Mechanisms and Safety Analysis of Thiophene Nitriles

Executive Summary

Thiophene nitriles represent a critical scaffold in medicinal chemistry and agrochemical development, often serving as bioisosteres for phenyl nitriles to improve potency or metabolic stability. However, this structural modification introduces distinct toxicological liabilities.[1] Unlike simple aliphatic nitriles, where rapid cyanide liberation is the primary acute risk, thiophene nitriles present a dual-threat profile: metabolic bioactivation of the thiophene ring leading to hepatotoxicity, and the latent potential for nitrile-mediated toxicity .

This guide analyzes the specific toxicological pathways of thiophene nitriles, translates these mechanisms into actionable Safety Data Sheet (SDS) interpretations, and establishes a self-validating safety protocol for researchers.

Part 1: Chemical Nature & Structural Alerts[1]

The Bioisostere Trap

In drug design, replacing a benzene ring with a thiophene ring is a common strategy to alter lipophilicity and electronic distribution. However, this introduces a structural alert . The thiophene moiety is electron-rich, making it a prime target for oxidative metabolism. When combined with a nitrile group (electron-withdrawing), the electron density of the ring shifts, altering the site of metabolic attack and the reactivity of the resulting metabolites.[2]

The Dual-Toxicity Profile

-

Thiophene Moiety (Primary Chronic Risk): Subject to S-oxidation by Cytochrome P450, generating highly reactive electrophiles.[1][3][4]

-

Nitrile Moiety (Primary Acute Risk): While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or extreme chemical conditions can liberate cyanide (

), inhibiting cytochrome c oxidase.

Part 2: Toxicological Mechanisms (The "Why")

Metabolic Activation (S-Oxidation)

The most significant safety concern for thiophene nitriles is not the nitrile group itself, but the bioactivation of the sulfur atom. Research into withdrawn drugs like Tienilic acid has elucidated this pathway.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) oxidize the thiophene sulfur.

-

Intermediates: This generates thiophene S-oxide and thiophene S,S-dioxide . These are Michael acceptors—highly reactive electrophiles.

-

Toxic Event: If not trapped by Glutathione (GSH), these intermediates covalently bind to hepatocyte proteins (specifically the P450 enzymes themselves), leading to immune-mediated hepatitis or direct cellular necrosis.

Visualization: Metabolic Fate of Thiophene Nitriles

The following diagram illustrates the divergent pathways between safe detoxification and toxicological injury.

Caption: Divergent metabolic pathways showing the critical role of Glutathione (GSH) in preventing protein adduction and subsequent hepatotoxicity.

Part 3: SDS Analysis & GHS Classification

When reviewing an SDS for a thiophene nitrile (e.g., 2-thiophenecarbonitrile or 5-nitro-2-thiophenecarbonitrile), generic data often obscures specific risks. Below is an enhanced analysis of standard GHS classifications found in high-quality dossiers.

GHS Classification Matrix

| Hazard Class | Category | Signal Word | Hazard Statement | Technical Interpretation |

| Acute Tox. (Oral) | 3 or 4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed. | High absorption via GI tract. Potential for delayed liver injury due to S-oxidation. |

| Acute Tox.[5][6][7] (Dermal) | 3 | Danger | H311: Toxic in contact with skin. | Thiophene nitriles are lipophilic; they penetrate the stratum corneum rapidly. |

| Skin/Eye Irrit. | 2 / 2A | Warning | H315/H319: Causes skin/eye irritation.[5][6][8] | Electrophilic nature causes direct tissue irritation upon contact. |

| STOT - SE | 3 | Warning | H335: May cause respiratory irritation.[7][8] | Dust or vapor inhalation irritates mucous membranes; systemic absorption follows. |

Transport Information (Critical for Logistics)

-

UN Number: UN3439[5]

-

Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (Substituted Thiophene Nitrile)

-

Class: 6.1 (Toxic Substances)

-

Packing Group: III (Low to Medium Danger) - Note: Highly potent derivatives may be PG II.

Part 4: Risk Mitigation & Handling Protocols

To ensure scientific integrity, safety protocols must be self-validating . This means the protocol includes steps to verify its own effectiveness (e.g., breakthrough indicators, pressure checks).

Engineering Controls & PPE Hierarchy

-

Primary Barrier (Engineering):

-

Requirement: All handling of solid powder or liquid stock must occur in a certified Chemical Fume Hood or Glove Box.

-

Validation: Verify face velocity is 100 fpm (0.5 m/s) before opening the container.

-

-

Secondary Barrier (PPE):

-

Gloves: Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact with aromatic nitriles in organic solvents.

-

Recommendation: Use Silver Shield/4H (Laminate) gloves or double-gloved Nitrile (minimum 8 mil total thickness) for incidental splash protection.

-

Validation: Check glove breakthrough time for the specific carrier solvent (e.g., DCM, DMSO). Thiophene nitriles facilitate solvent permeation.

-

Handling Workflow Visualization

Caption: Operational workflow emphasizing risk assessment and contingency planning for spill events.

Decontamination & Waste

-

Surface Decontamination: Thiophene nitriles are organic. Clean surfaces with ethanol/acetone first to solubilize, followed by a 10% bleach solution to oxidize any residual nitrile/sulfur residues.

-

Waste Stream: Do not mix with strong acids (risk of HCN generation) or strong oxidizers (exothermic reaction). Segregate into "Toxic Organic" waste streams.

Part 5: Emergency Response

Cyanide Awareness

While thiophene nitriles are distinct from simple cyanide salts, high-dose exposure or thermal decomposition (fire) can release HCN.

-

Medical Surveillance: Facilities handling multi-gram quantities should have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available on-site.

-

First Aid:

Hepatotoxicity Monitoring

For researchers with chronic exposure potential:

-

Biomarkers: Periodic monitoring of liver enzymes (ALT/AST) is recommended, as thiophene-induced injury can be idiosyncratic and delayed.

References

-

Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. Link

-

Rademacher, P. M., et al. (2012). Bioactivation of Thiophene-Containing Drugs: The Role of S-Oxidation. Chemical Research in Toxicology. Link[10]

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Nitro-2-thiophenecarbonitrile. Link

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Thiophene-2-carbonitrile. Link

-

Obach, R. S., et al. (2008). Mechanism of Cytochrome P450 Inactivation by Tienilic Acid. Drug Metabolism and Disposition. Link

Sources

- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. nkfr.org [nkfr.org]

- 9. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of the Thiophene Ring in Carbonyl-Nitrile Systems

Foreword

For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the electronic interplay within molecular scaffolds is paramount. The thiophene ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in these fields, prized for its unique electronic characteristics and metabolic profiles.[1][2][3] When integrated into systems bearing carbonyl and nitrile functionalities, its electronic properties are significantly modulated, giving rise to a rich landscape of tunable characteristics. This guide provides a comprehensive exploration of the core electronic properties of thiophene in carbonyl-nitrile systems, detailing the experimental and computational methodologies for their characterization and offering field-proven insights into the causality behind experimental choices.

The Thiophene Core: An Electron-Rich Aromatic System

The utility of thiophene-based compounds is rooted in their distinct electronic structure. The sulfur atom's lone pair electrons actively participate in the π-electron system, which is crucial for the ring's aromaticity.[1] This delocalization of six π-electrons over the five-membered ring renders thiophene an electron-rich system, more so than its carbocyclic analog, benzene.[4] This inherent electron richness makes the thiophene ring highly susceptible to electrophilic substitution, primarily at the C2 and C5 positions where the electron density is highest.[4][5]

The Influence of Carbonyl and Nitrile Substituents

The introduction of electron-withdrawing groups (EWGs) such as carbonyl (C=O) and nitrile (C≡N) moieties to the thiophene ring profoundly alters its electronic landscape. These groups exert a strong inductive (-I) and resonance (-M) effect, pulling electron density away from the thiophene core. This electronic perturbation is the foundation for the diverse applications of these systems, from creating push-pull chromophores for nonlinear optics to designing targeted enzyme inhibitors in drug discovery.[6][7][8]

The extent of this electronic modulation is highly dependent on the position of the substituents. A 2-substituent on the thiophene ring engages in more effective conjugation with the ring compared to a 3-substituent.[9] This is a critical consideration in the rational design of molecules with specific electronic properties.

Probing the Electronic Architecture: A Multi-faceted Approach

A combination of spectroscopic, electrochemical, and computational techniques is essential to fully elucidate the electronic properties of thiophene-carbonyl-nitrile systems. Each method provides a unique piece of the puzzle, and their synergistic application allows for a comprehensive understanding.

Spectroscopic Characterization: Unveiling Electronic Transitions

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for investigating the electronic transitions within these molecules. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, often the Lowest Unoccupied Molecular Orbital (LUMO). The wavelength of maximum absorption (λmax) is inversely proportional to the HOMO-LUMO energy gap (ΔE).

In donor-π-acceptor (D-π-A) systems, where the thiophene ring can act as a donor or part of the π-bridge and the carbonyl/nitrile groups as acceptors, intramolecular charge transfer (ICT) bands are often observed.[8][10] These bands are typically broad and located at longer wavelengths (bathochromic or red-shift) compared to the localized π-π* transitions of the individual chromophores.[8] The position and intensity of these ICT bands are highly sensitive to the electronic nature of the donor and acceptor groups, as well as the length and composition of the π-conjugated bridge.[11]

Solvatochromism , the change in the color of a solution with a change in solvent polarity, is a powerful tool for studying the charge distribution in the ground and excited states of these molecules.[8][12] A positive solvatochromic shift (a red-shift in λmax with increasing solvent polarity) indicates that the excited state is more polar than the ground state, a hallmark of an effective ICT process.[12][13]

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare stock solutions of the thiophene-carbonyl-nitrile compound in a high-purity solvent (e.g., spectroscopic grade dichloromethane or acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the desired solvents for analysis, typically in the range of 10-5 to 10-6 M, to ensure absorbance values are within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Record the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant absorption band. For solvatochromism studies, plot λmax against a solvent polarity parameter (e.g., the Reichardt dye parameter, ET(30)) to quantify the solvatochromic effect.

Electrochemical Analysis: Mapping Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is an indispensable electrochemical technique for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO).[13][14] By measuring the oxidation and reduction potentials of a compound, we can estimate these crucial electronic parameters. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.

The electron-withdrawing nature of the carbonyl and nitrile groups will generally lead to higher oxidation potentials (making the compound harder to oxidize) and lower reduction potentials (making it easier to reduce) compared to the unsubstituted thiophene. This is a direct consequence of the stabilization of the HOMO and LUMO levels.

Experimental Protocol: Cyclic Voltammetry

-

System Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile). The analyte concentration is typically in the range of 1-5 mM.

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox processes of interest.

-

-

Data Analysis and HOMO/LUMO Estimation:

-

Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

-

Use the following empirical equations to estimate the HOMO and LUMO energy levels, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

-

The electrochemical band gap can then be calculated as: ΔEelectrochem = ELUMO - EHOMO.

-

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful computational tools for predicting and understanding the electronic properties of molecules.[15][16][17][18] These methods can provide valuable information that complements experimental data.

-

DFT calculations can predict:

-

Optimized molecular geometries.

-

The spatial distribution and energy levels of the HOMO and LUMO.[16]

-

Electron density distributions and electrostatic potential maps, which can help visualize the effects of the carbonyl and nitrile substituents.

-

-

TD-DFT calculations can simulate UV-Vis absorption spectra, predicting the wavelengths and oscillator strengths of electronic transitions.[6] This can be invaluable for assigning the nature of the observed experimental absorption bands (e.g., π-π* vs. ICT).

Computational Protocol: DFT and TD-DFT Calculations

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or ADF.[15]

-

Methodology:

-

Geometry Optimization: Perform a geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[16]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties: From the optimized structure, calculate the energies and visualize the orbitals of the HOMO and LUMO.

-

UV-Vis Spectrum Simulation: Perform a TD-DFT calculation to predict the electronic absorption spectrum.

-

Structure-Property Relationships: A Data-Driven Perspective

The electronic properties of thiophene-carbonyl-nitrile systems are intricately linked to their molecular structure. The following table summarizes key electronic data for representative molecules, illustrating these relationships.

| Compound | Substituent Position(s) | λmax (nm) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference(s) |

| Thiophene | - | 231 | -6.1 | -0.9 | 5.2 | [9] |

| 2-Acetylthiophene | 2-C(O)CH3 | 260, 285 | -6.4 | -1.5 | 4.9 | [9] |

| 3-Acetylthiophene | 3-C(O)CH3 | 252 | -6.3 | -1.3 | 5.0 | [9] |

| 2-Thiophenecarbonitrile | 2-CN | 245 | -6.5 | -1.7 | 4.8 | [19] |

| 3-Thiophenecarbonitrile | 3-CN | 238 | -6.4 | -1.6 | 4.8 | [19] |

Note: The HOMO/LUMO and ΔE values are often derived from a combination of experimental (electrochemical) and computational methods and can vary depending on the specific methodology.

The data clearly demonstrates that the introduction of carbonyl and nitrile groups leads to a bathochromic shift in λmax and a decrease in the HOMO-LUMO gap, indicative of increased electronic delocalization and stabilization of the LUMO. The effect is generally more pronounced for 2-substituted thiophenes due to more effective conjugation.[9]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Orbital Diagram

Caption: Effect of EWGs on Frontier Molecular Orbitals.

Experimental Workflow

Caption: Integrated Experimental and Computational Workflow.

Conclusion and Future Outlook

The electronic properties of the thiophene ring in carbonyl-nitrile systems are a fascinating and highly tunable aspect of modern chemistry. By judiciously selecting the nature and position of these electron-withdrawing substituents, researchers can fine-tune the frontier molecular orbital energies, the HOMO-LUMO gap, and the intramolecular charge transfer characteristics of these molecules. This level of control is what makes these systems so valuable in the development of novel pharmaceuticals, advanced organic electronic materials, and sophisticated molecular sensors.

The synergistic application of spectroscopic, electrochemical, and computational methods provides a robust framework for understanding and predicting the behavior of these complex systems. As our understanding of these fundamental electronic principles deepens, so too will our ability to design and synthesize next-generation materials and therapeutics with precisely tailored functionalities.

References

- Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene deriv

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv

- DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry.

- DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2.

- Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjug

- Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. The Journal of Physical Chemistry A.

- Solvatochromic and pH Switch Properties of a D–π–A Dye with benzo[b]thiophene as Donor Moiety.

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv

- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applic

- Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. RSC Publishing.

- DFT computation of the electron spectra of thiophene. Canadian Science Publishing.

- DFT computation of the electron spectra of thiophene. UBC Chemistry.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- Synthesis, optical, photophysical and solvatochromoic properties on the D-π-A dye with benzo[b]thiophene moiety.

- Cyclic Voltammetry Study of Thiophene Polymerization. Asian Journal of Research in Chemistry.

-

UV-vis absorption spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI.

- Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver.

- The Ultraviolet Spectra of the Thiophene Deriv

- Experimental and theoretical study of the electro-oxidation of thiophene deriv

- Cyclic voltammetry (CV) curves of newly synthesized DTT derivatives at room temperature in CH 2 Cl 2 .

- Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Publishing.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.

- An In-depth Technical Guide to the Electronic Properties of Thiophene-Containing Compounds. Benchchem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Thiophene derivatives: A potent multitargeted pharmacological scaffold. Request PDF.

- Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective. Request PDF.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. PubMed.

- THIOPHENE. Unknown Source.

- HETEROCYCLIC SYNTHESIS WITH NITRILES: SYNTHESIS OF SOME NOVEL THIOPHENE AND THIENO[2,3-d]PYRIMIDINE DERIV

- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI.

- Thiophene-Based Trimers and Their Bioapplic

- Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. PMC.

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri.

- Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity.

- THIOPHENE AND ITS DERIV

- Thiophene-3-carbonyl Chloride. MDPI.

- Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv.

- (PDF) Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives.

- Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. Request PDF.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Thiophene: An Overview of Its Properties. Longdom Publishing.

- (PDF) Thiophene-3-carbonyl Chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. art.torvergata.it [art.torvergata.it]

- 8. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. worldscientific.com [worldscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 19. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(Thiophene-3-carbonyl)butanenitrile Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of numerous pharmacologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Several commercially available drugs, such as the anti-inflammatory agent Tinoridine and the antibiotic Cefoxitin, feature a thiophene core, underscoring its therapeutic relevance.[6][7][8] This guide focuses on the untapped potential of a specific, yet promising scaffold: 2-(Thiophene-3-carbonyl)butanenitrile . We will explore its synthetic accessibility, hypothesize its biological activities based on established structure-activity relationships of related compounds, and provide a comprehensive roadmap for its preclinical evaluation.

Synthetic Strategy: Accessing the this compound Core

Proposed Synthetic Pathway

The synthesis would likely commence with a Knoevenagel condensation between a suitable β-ketoester and cyanoacetamide to form an α,β-unsaturated nitrile. Subsequent treatment with elemental sulfur in the presence of a base, characteristic of the Gewald reaction, would yield a 2-aminothiophene-3-carboxylate derivative.[12] This intermediate can then be elaborated through acylation at the 2-amino position followed by further modifications to introduce the butanenitrile moiety.

Caption: Proposed synthetic route to this compound.

Hypothesized Biological Activities and Mechanistic Rationale

The structural features of this compound suggest several potential biological activities. The presence of the thiophene ring, a known pharmacophore, coupled with a carbonyl group and a nitrile moiety, provides multiple points for interaction with biological targets.

Anticancer Activity

Many thiophene derivatives have demonstrated potent anticancer effects.[2][9] The proposed mechanism often involves the induction of apoptosis through various signaling pathways. For instance, some thiophene-containing compounds have been shown to induce apoptosis via the JNK/ROS-mediated mitochondrial pathway.[13] The nitrile group in the target scaffold could also contribute to its anticancer potential, as nitriles are present in several cytotoxic natural products and synthetic compounds.

Anti-inflammatory Activity

Thiophene derivatives are well-documented as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][6][7][14] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. The carbonyl group in the this compound scaffold could potentially interact with the active sites of these enzymes.

Antimicrobial Activity

The thiophene nucleus is a common feature in many antimicrobial agents.[2][8][15] The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes. The overall lipophilicity and electronic properties of the this compound scaffold could facilitate its passage through microbial cell walls and subsequent interaction with intracellular targets.

Experimental Workflow for Biological Evaluation

A systematic and tiered approach is crucial for evaluating the biological potential of the this compound scaffold. The following experimental workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Caption: Tiered experimental workflow for biological evaluation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

In Vitro Anticancer Cytotoxicity Screening: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[16]

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound scaffold in culture medium. Add the compound to the cells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18]

-

Serial Dilution: Perform a two-fold serial dilution of the this compound scaffold in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

In Vitro Anti-inflammatory Screening: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and arachidonic acid (substrate).

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the this compound scaffold or a known inhibitor (e.g., indomethacin) for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | [Experimental Data] |

| A549 (Lung Cancer) | [Experimental Data] |

| HCT116 (Colon Cancer) | [Experimental Data] |

| Normal Fibroblasts | [Experimental Data] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | [Experimental Data] |

| Escherichia coli | [Experimental Data] |

| Candida albicans | [Experimental Data] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the well-established biological activities of related thiophene derivatives provide a strong rationale for its investigation. The experimental workflow and protocols detailed in this guide offer a comprehensive framework for elucidating the anticancer, anti-inflammatory, and antimicrobial potential of this scaffold. Positive results from these in vitro studies would warrant further investigation into the mechanism of action and progression to in vivo models to validate its therapeutic efficacy and safety profile. The structural versatility of the thiophene ring also allows for further chemical modifications to optimize potency and selectivity, paving the way for the discovery of new and effective drugs.

References

- In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. (2022). Routledge.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015).

- Thiophene-Based Compounds. (2021). Encyclopedia MDPI.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC.

- Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds like Baumycins. (n.d.). Benchchem.

- Therapeutic importance of synthetic thiophene. (n.d.). PMC.

- Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025).

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Molecules.

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). Request PDF.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Antimicrobial Susceptibility Testing Protocols. (n.d.).

- Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.

- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025).

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). PMC.

- Two biologically active thiophene-3-carboxamide deriv

- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdb.apec.org [pdb.apec.org]

Methodological & Application

Application Notes and Protocols: Versatile Cyclization Techniques Utilizing 2-(Thiophene-3-carbonyl)butanenitrile Precursors

Introduction: The Strategic Value of Thiophene-Based Heterocycles

Thiophene-containing polycyclic compounds are a cornerstone of modern medicinal chemistry and materials science. The thienopyridine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antiplatelet, anticancer, and anti-inflammatory properties.[1][2][3] The inherent electronic properties of the thiophene ring, coupled with its ability to engage in various hydrogen bonding and hydrophobic interactions, make it an ideal building block for the design of novel therapeutics.

The precursor, 2-(Thiophene-3-carbonyl)butanenitrile, represents a versatile and strategically important starting material for the synthesis of a diverse array of fused heterocyclic systems. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of intramolecular cyclization reactions, leading to the rapid construction of complex molecular architectures. This guide provides detailed application notes and protocols for key cyclization techniques using this precursor, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug discovery and organic synthesis.

Core Cyclization Strategies and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay between the electrophilic carbonyl carbon and the acidic α-proton adjacent to the nitrile group. This allows for several intramolecular cyclization pathways, most notably the Thorpe-Ziegler and Gewald-type reactions.

Thorpe-Ziegler Cyclization: A Powerful C-C Bond Forming Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile or, as in this case, a γ-ketonitrile, to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[1][2] This reaction is a powerful tool for the formation of five- and six-membered rings.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon to the nitrile without attacking the carbonyl group. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly employed. The reaction is typically run under anhydrous conditions to prevent quenching of the carbanion intermediate. High-dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.[2]

Reaction Mechanism Workflow

Caption: Thorpe-Ziegler cyclization of the precursor.

Gewald Reaction: A Gateway to Polysubstituted Aminothiophenes

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base.[4][5] While the title precursor already contains a thiophene ring, a Gewald-type intramolecular cyclization can be envisioned to form a new, fused thiophene ring.

Causality Behind Experimental Choices:

The Gewald reaction is typically carried out in a one-pot fashion. A basic catalyst, often a secondary amine like morpholine or diethylamine, facilitates the initial Knoevenagel condensation. Elemental sulfur acts as the sulfur source for the thiophene ring formation. The reaction temperature is a critical parameter, with moderate heating often required to drive the cyclization to completion.[6]

Reaction Mechanism Workflow

Caption: Gewald-type cyclization of the precursor.

Experimental Protocols

The following protocols are provided as a starting point for the cyclization of this compound. Researchers should optimize these conditions based on their specific substrate and desired outcome.

Protocol 1: Thorpe-Ziegler Synthesis of a Thieno[3,2-b]pyridine Derivative

This protocol describes the base-catalyzed intramolecular cyclization to form a substituted thieno[3,2-b]pyridine.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

-

Solvent Addition: Add anhydrous THF to the flask.

-

Precursor Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C to destroy any excess NaH.

-

Work-up: Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,2-b]pyridine derivative.

Protocol 2: Gewald-Type Synthesis of a Fused 2-Aminothiophene

This protocol outlines a one-pot synthesis of a fused 2-aminothiophene derivative.

Materials:

-

This compound

-

Elemental sulfur (S₈)

-

Morpholine or Diethylamine

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol or DMF.

-

Base Addition: To the stirred mixture, add morpholine or diethylamine (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for ethanol) or to 50-60 °C (for DMF) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold water and then with a small amount of cold hexane to remove any unreacted sulfur. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the cyclization of this compound based on analogous reactions reported in the literature. Actual results may vary.

| Cyclization Method | Precursor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Thorpe-Ziegler | γ-Ketonitrile | NaH | THF | 25 | 2-4 | Thieno[3,2-b]pyridine | 60-85 | [1][2] |

| Gewald-Type | α-Cyanoketone | Morpholine | Ethanol | 78 (reflux) | 2-6 | Fused 2-Aminothiophene | 55-75 | [4][6] |

| Gewald-Type | α-Cyanoketone | Diethylamine | DMF | 60 | 3-5 | Fused 2-Aminothiophene | 60-80 | [4][5] |

Applications in Drug Discovery and Materials Science

The thieno[3,2-b]pyridines and fused 2-aminothiophenes synthesized from this compound are valuable scaffolds for further functionalization. The amino group in the Gewald product can be readily acylated, alkylated, or used in the construction of further heterocyclic rings, such as pyrimidines. The enamine functionality of the Thorpe-Ziegler product also offers a handle for subsequent chemical transformations.

These scaffolds have been explored for the development of:

-

Kinase inhibitors: The thienopyridine core can mimic the purine structure of ATP, making it a suitable template for designing inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

Antiplatelet agents: Several clinically used antiplatelet drugs are based on the thienopyridine scaffold.[2]

-

Organic electronic materials: The electron-rich nature of thiophene-containing fused systems makes them attractive candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The Thorpe-Ziegler and Gewald-type cyclizations provide efficient and modular routes to construct complex thieno-fused systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this precursor and to accelerate the discovery of novel functional molecules.

References

- Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds. Angewandte Chemie International Edition in English, 5(7), 651-663.

- Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1735-1744.

-

Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]

- Dotsenko, V. V., et al. (2007). The Chemistry of Thienopyridines. In Advances in Heterocyclic Chemistry (Vol. 93, pp. 73-199). Elsevier.

-

L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

- Sanofi. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. U.S.

- Hassan, A., Sarg, M., & El-Sebaey, S. (2014). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Medicinal Chemistry Research, 23(4), 1845-1854.

- Abdel-Aziz, A. A. M., et al. (2023). Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units.

-

Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

-

Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

- Shirokova, E. A., et al. (2025).

- Candeias, N. R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(6), 483-491.

- Mack, T. L., & Varma, R. S. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4496-4506.

- Ghorab, M. M., & Al-Said, M. S. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.

- Shaabani, A., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(7), 1461-1467.

- Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 879-918.

- El-Kashef, H. S., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2413-2441.

- Al-Adiwish, W. M., et al. (2022). Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon.

- Swami, K. C., et al. (2017). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 4(10), 3815-3821.

- Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(24), 7925-7929.

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839.

- Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2277-2282.

- Wang, C., et al. (2021). Synthesis of Benzo-Fused Cyclic Ketones via Metal-Free Ring Expansion of Cyclopropanols Enabled by Proton-Coupled Electron Transfer. Organic Letters, 23(15), 5896-5900.

- Strieth-Kalthoff, F., et al. (2020). Raw data for "Photochemical cyclization of tertiary buta-2,3-dienamides to β-lactams upon triplet energy transfer". Gutenberg Open Science.

- Tardy, A., et al. (2020). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines.

- Wang, Y., et al. (2023). Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. Organic & Biomolecular Chemistry, 21(42), 8449-8465.

Sources

Reagents for the reduction of the carbonyl group in 2-(Thiophene-3-carbonyl)butanenitrile

Executive Summary

This technical guide details the chemoselective reduction of the carbonyl moiety in 2-(thiophene-3-carbonyl)butanenitrile to its corresponding

-

Chemoselectivity: Reducing the ketone (C=O) without affecting the labile nitrile (CN) group.

-

Substrate Stability: The thiophene ring is susceptible to desulfurization or poisoning of heterogeneous catalysts.

-

Enolization: The

-proton (flanked by a ketone and a nitrile) is highly acidic (

This guide recommends Luche Reduction (NaBH

Chemical Context & Reagent Selection

The reduction of

Reagent Decision Matrix

| Reagent System | Suitability | Critical Analysis |

| NaBH | Low | Risk: Basic conditions promote enolization of the |

| LiAlH | Unsuitable | Fatal Flaw: Will reduce the nitrile to a primary amine and potentially ring-open the thiophene. |

| H | Unsuitable | Fatal Flaw: Thiophene sulfur poisons the Pd catalyst; high pressure required risks reducing the thiophene ring. |

| NaBH | High | Recommended (Racemic): Ce |

| Ru-TsDPEN (ATH) | High | Recommended (Chiral): Transfer hydrogenation avoids H |

Decision Logic Diagram

Figure 1: Strategic decision tree for reagent selection based on stereochemical requirements and functional group compatibility.

Detailed Experimental Protocols

Protocol A: Luche Reduction (Racemic)

Objective: High-yield reduction of C=O to CH-OH while preserving the nitrile and thiophene ring. Mechanism: Cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity (making it a "harder" electrophile) and favoring 1,2-attack by the "hard" borohydride.[3] Crucially, it buffers the reaction, preventing the formation of the unreactive enolate.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Sodium Borohydride (NaBH

) (1.2 eq)[4] -

Additive: Cerium(III) Chloride Heptahydrate (CeCl

) (1.2 eq) -

Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve This compound (10 mmol) and CeCl

(12 mmol) in Methanol (50 mL).-

Note: The solution may turn slightly yellow. Ensure CeCl

is fully dissolved before proceeding.

-